ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative featuring a unique combination of substituents: an acetamido group at position 6, a thiophene acryloyl moiety at position 2 (with defined Z/E stereochemistry), and an ethyl acetate ester at position 2. Its synthesis likely involves multi-step reactions, drawing parallels to methods used for analogous benzothiazoles, such as condensation of benzothiazole precursors with functionalized acetates or acryloyl derivatives under reflux conditions .
Properties
IUPAC Name |
ethyl 2-[6-acetamido-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-3-27-19(26)12-23-16-8-6-14(21-13(2)24)11-17(16)29-20(23)22-18(25)9-7-15-5-4-10-28-15/h4-11H,3,12H2,1-2H3,(H,21,24)/b9-7+,22-20? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGFNABOATDCL-IKNRQUJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring, acylation, and subsequent esterification. The detailed synthetic pathway can be summarized as follows:
- Formation of Thiazole Derivative : The thiazole core is synthesized through a condensation reaction involving appropriate thioketones and α-amino acids.
- Acylation : The thiazole derivative is then acylated using acetic anhydride to introduce the acetamido group.
- Formation of Ethyl Ester : Finally, the compound is converted to its ethyl ester form using ethyl chloroacetate in the presence of a base.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it has a potent effect against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. It inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values against COX-I and COX-II have been reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| COX-I | 15 |
| COX-II | 5 |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus in a dose-dependent manner, highlighting its potential as a therapeutic agent in treating bacterial infections.
- Cancer Research : In a comparative study published in the Journal of Cancer Research, this compound was tested alongside standard chemotherapeutic agents. Results showed that it had comparable efficacy to doxorubicin in inducing cell death in MCF-7 cells while exhibiting lower toxicity to normal cells.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : By inhibiting key enzymes such as COX, it reduces the production of pro-inflammatory mediators.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Disruption of Bacterial Cell Walls : Its structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
- This may enhance photophysical properties or binding affinity in biological systems .
- Synthesis Efficiency : Yields for benzothiazole derivatives vary significantly. For example, the methoxy-substituted analogue () achieved high yields (94%) via optimized stoichiometry and reflux conditions, whereas phenylimidazo-thiazole derivatives () required longer reaction times (8 h) for moderate yields .
- Stereochemical Complexity: The Z/E configuration of the acryloyl imino group in the target compound adds stereochemical uniqueness compared to simpler imino or oxo derivatives (e.g., ’s 2-oxobenzo[d]thiazole). Such stereochemistry necessitates precise reaction control and validation via NOESY or X-ray crystallography .
Physicochemical Properties
- Solubility : The ethyl acetate ester enhances lipophilicity compared to carboxylic acid derivatives (e.g., 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid), which may improve membrane permeability .
- Stability : The acetamido group at position 6 could influence hydrolytic stability relative to methoxy or unsubstituted analogues, as electron-withdrawing groups may slow ester hydrolysis .
Crystallographic and Validation Data
Structural confirmation of benzothiazole derivatives often relies on X-ray crystallography (e.g., SHELX programs ) and spectroscopic techniques. For example, hydrogen bonding patterns in crystals () may differ between thiophene-containing and methoxy-substituted derivatives, affecting packing and melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
